2-(2,2-dichlorocyclopropyl)acetaldehyde
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Overview
Description
2-(2,2-dichlorocyclopropyl)acetaldehyde is an organic compound characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dichlorocyclopropyl)acetaldehyde typically involves the reaction of 2,2-dichlorocyclopropyl derivatives with aldehydes. One common method is the dichlorocarbenation of olefins, followed by the condensation of the resulting product with aldehydes. For example, the reaction of 2-phenyl-gem-dichlorocyclopropane with ethyl alcohol in the presence of solid alkali yields phenylacrolein diethyl acetal, which can be further transformed into this compound through subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-dichlorocyclopropyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atoms in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-(2,2-dichlorocyclopropyl)acetic acid, while reduction can produce 2-(2,2-dichlorocyclopropyl)ethanol.
Scientific Research Applications
2-(2,2-dichlorocyclopropyl)acetaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the reactivity and stability of cyclopropyl-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of solvents, inhibitors, and additives for fuels, oils, and polymers.
Mechanism of Action
The mechanism of action of 2-(2,2-dichlorocyclopropyl)acetaldehyde involves its reactivity due to the strained cyclopropyl ring and the presence of reactive chlorine atoms. These structural features make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-dichlorocyclopropyl)benzene
- 2-(2,2-dichlorocyclopropyl)oxirane
- 2-(2,2-dichloro-1-phenylcyclopropyl)-1,3-dioxolane
Uniqueness
2-(2,2-dichlorocyclopropyl)acetaldehyde is unique due to the presence of both a cyclopropyl ring and an aldehyde group, which confer distinct reactivity patterns compared to other similar compounds. Its ability to undergo a variety of chemical transformations makes it valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
58710-80-8 |
---|---|
Molecular Formula |
C5H6Cl2O |
Molecular Weight |
153 |
Purity |
95 |
Origin of Product |
United States |
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